molecular formula C20H24N4O3 B5074300 4-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-1-(1H-pyrazol-5-ylmethyl)piperidin-4-ol

4-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-1-(1H-pyrazol-5-ylmethyl)piperidin-4-ol

Cat. No.: B5074300
M. Wt: 368.4 g/mol
InChI Key: VCAOVSQPIWWABB-UHFFFAOYSA-N
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Description

4-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-1-(1H-pyrazol-5-ylmethyl)piperidin-4-ol is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyrazole ring, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-1-(1H-pyrazol-5-ylmethyl)piperidin-4-ol typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrazole intermediates, which are then coupled with a piperidine derivative. Common reagents used in these reactions include various aldehydes, amines, and catalysts such as sodium acetate . The reaction conditions often involve room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-1-(1H-pyrazol-5-ylmethyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-1-(1H-pyrazol-5-ylmethyl)piperidin-4-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-1-(1H-pyrazol-5-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-1-(1H-pyrazol-5-ylmethyl)piperidin-4-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

4-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-1-(1H-pyrazol-5-ylmethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-26-17-4-2-3-15(11-17)19-12-18(27-23-19)13-20(25)6-9-24(10-7-20)14-16-5-8-21-22-16/h2-5,8,11-12,25H,6-7,9-10,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAOVSQPIWWABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=C2)CC3(CCN(CC3)CC4=CC=NN4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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